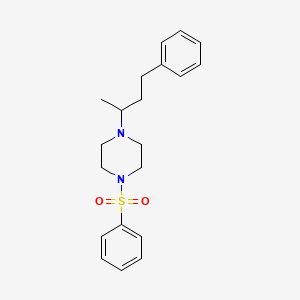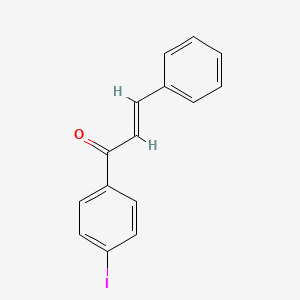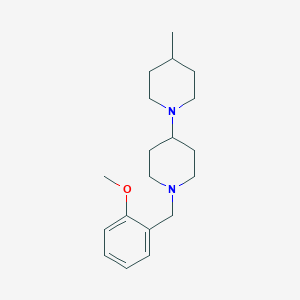
1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a 4-phenylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzenesulfonyl Group: The piperazine core is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to introduce the benzenesulfonyl group.
Substitution with 4-Phenylbutan-2-yl Group: The final step involves the alkylation of the piperazine nitrogen with 4-phenylbutan-2-yl halide under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the benzenesulfonyl group can yield the corresponding sulfinyl or thiol derivatives.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Comparison with Other Similar Compounds: 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine can be compared with other piperazine derivatives such as:
1-(Benzenesulfonyl)piperazine: Lacks the 4-phenylbutan-2-yl group, resulting in different chemical and biological properties.
4-(4-Phenylbutan-2-yl)piperazine:
Uniqueness: The presence of both the benzenesulfonyl and 4-phenylbutan-2-yl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications.
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)piperazine
- 4-(4-Phenylbutan-2-yl)piperazine
- N-Benzylpiperazine
- N-Phenylpiperazine
This detailed overview provides a comprehensive understanding of 1-(Benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H26N2O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(4-phenylbutan-2-yl)piperazine |
InChI |
InChI=1S/C20H26N2O2S/c1-18(12-13-19-8-4-2-5-9-19)21-14-16-22(17-15-21)25(23,24)20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3 |
InChI Key |
XRZYJEGZRBPKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromophenyl)-2-cyano-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enamide](/img/structure/B10882130.png)
![5-(4-Methoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10882140.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B10882147.png)



![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882177.png)
![(4-Benzylpiperidin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882184.png)

![2,6-Dimethoxy-4-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882199.png)
![3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882203.png)

![(3-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B10882211.png)
-yl)methanone](/img/structure/B10882222.png)
